molecular formula C22H22N8OS B2707092 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797091-61-2

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2707092
CAS No.: 1797091-61-2
M. Wt: 446.53
InChI Key: KEOQVTHHXXFBLV-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core piperidine structure, followed by the introduction of the triazole and pyrimidine groups through nucleophilic substitution or coupling reactions. The final step often involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have activity in inhibiting or modulating specific biological pathways.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs, particularly if it shows activity against specific diseases or conditions.

Industry

In industry, the compound may find applications in the development of new materials or as a component in chemical processes. Its unique properties could make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperidine derivatives, triazole-containing compounds, and pyrimidine-based molecules. Examples include:

  • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide
  • N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide lies in its combination of functional groups, which may confer specific biological activities or chemical properties not found in other similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8OS/c31-21(24-10-18-12-32-22(28-18)16-5-2-1-3-6-16)17-7-4-8-29(11-17)19-9-20(26-14-25-19)30-15-23-13-27-30/h1-3,5-6,9,12-15,17H,4,7-8,10-11H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQVTHHXXFBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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